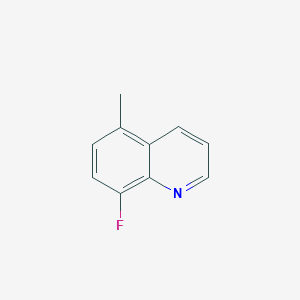

8-Fluoro-5-methylquinoline

Description

Significance of the Quinoline (B57606) Nucleus in Chemical Sciences

The quinoline ring system, a fusion of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent structural motif in a multitude of natural products, pharmaceuticals, and functional materials. nih.govmdpi.comfrontiersin.org This nitrogen-containing bicyclic heterocycle serves as a versatile scaffold in drug design, with derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. nih.govmdpi.comorientjchem.org The ability to functionalize the quinoline ring at various positions allows for the fine-tuning of its biological and physical properties, making it a privileged scaffold in medicinal chemistry. frontiersin.orgorientjchem.orgrsc.org

Role of Fluorine in Modulating Chemical and Biological Properties of Heterocycles

The introduction of fluorine into heterocyclic compounds has become a powerful strategy in modern drug discovery and materials science. tandfonline.comgeorgiasouthern.edu Fluorine, being the most electronegative element, imparts unique properties to organic molecules. chim.ittandfonline.com Its small size allows it to often replace hydrogen without significant steric hindrance. tandfonline.com The strong carbon-fluorine bond enhances metabolic stability, increasing the half-life of drug candidates. tandfonline.commdpi.com Furthermore, fluorine substitution can modulate a molecule's lipophilicity, basicity, and binding affinity to target proteins, often leading to improved bioavailability and potency. tandfonline.comtandfonline.commdpi.comrsc.org It is estimated that approximately 20% of all pharmaceuticals contain fluorine. georgiasouthern.edu

Contextualization of 8-Fluoro-5-methylquinoline within Fluorinated Quinoline Research

This compound emerges as a significant compound within the broader landscape of fluorinated quinoline research. Its structure combines the foundational quinoline core with two key substituents: a fluorine atom at the 8-position and a methyl group at the 5-position. This specific arrangement of atoms is of interest to researchers for several reasons. The fluorine atom is expected to influence the electronic properties and metabolic stability of the molecule, while the methyl group can impact its steric interactions and solubility. The study of this compound and its derivatives contributes to a deeper understanding of how specific substitutions on the quinoline ring system can be used to tailor its properties for various applications, from potential therapeutic agents to advanced materials. tandfonline.comosti.govnih.gov

Chemical and Physical Properties of this compound

The fundamental characteristics of this compound are detailed in the table below, providing a snapshot of its key physical and chemical identifiers.

| Property | Value | Source |

| CAS Number | 1241746-03-1 | chemshuttle.comamadischem.com |

| Molecular Formula | C10H8FN | chemshuttle.comamadischem.com |

| Molecular Weight | 161.18 g/mol | chemshuttle.comamadischem.com |

| Appearance | Not explicitly stated, but related quinolines are often liquids or solids. | |

| SMILES | CC1=C2C=CC=NC2=C(F)C=C1 | chemshuttle.com |

| InChI | InChI=1S/C10H8FN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,1H3 | amadischem.com |

| InChIKey | CDPAWBWUZAAXOK-UHFFFAOYSA-N | amadischem.com |

Synthesis of this compound

While specific, detailed laboratory procedures for the synthesis of this compound are not widely published in the provided search results, a patented method for a related compound, 8-fluoro-4-methylquinoline, offers insight into a potential synthetic route. This process involves the reaction of 2-fluoroaniline (B146934) with methyl vinyl ketone in the presence of ferric chloride and anhydrous zinc chloride in acetic acid. google.com It is plausible that a similar acid-catalyzed cyclization reaction, a common method for quinoline synthesis, could be adapted for the production of this compound, likely starting from 2-fluoro-5-methylaniline (B1296174).

Spectroscopic Data

Research Applications

The primary application of this compound appears to be as a chemical building block in research and development. chemshuttle.com Its availability from chemical suppliers suggests its use in the synthesis of more complex molecules for various scientific investigations. While specific research outcomes involving this exact compound are not detailed in the search results, the broader class of fluorinated quinolines has been explored for applications in materials science, such as in the development of liquid crystals and materials for Organic Light Emitting Diodes (OLEDs). tandfonline.comossila.com Furthermore, fluorinated quinolines are of significant interest in medicinal chemistry for the development of new therapeutic agents. osti.govnih.gov The structural motifs present in this compound make it a candidate for inclusion in libraries of compounds for screening in drug discovery programs. osti.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-5-methylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-4-5-9(11)10-8(7)3-2-6-12-10/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPAWBWUZAAXOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC=NC2=C(C=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 8 Fluoro 5 Methylquinoline

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Core

In general, electrophilic aromatic substitution on the quinoline ring occurs preferentially on the benzene (B151609) ring at positions C5 and C8. imperial.ac.ukquora.comuop.edu.pk This is because the intermediates formed by attack at these positions are more stable. quora.com The pyridine (B92270) ring is deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom. reddit.com

For 8-fluoro-5-methylquinoline, the fluorine atom at C8 and the methyl group at C5 will influence the regioselectivity of further electrophilic substitution. The methyl group is an activating group and directs electrophiles to the ortho and para positions. The fluorine atom is a deactivating group but also an ortho, para-director. In this specific molecule, the interplay of these electronic effects will determine the site of subsequent reactions. For instance, in related quinoline systems, electrophilic substitution reactions like nitration and sulfonation proceed under vigorous conditions, yielding a mixture of 5- and 8-substituted products. uop.edu.pk

| Reaction | Reagents | Major Products | Reference |

|---|---|---|---|

| Nitration | Fuming HNO₃, Fuming H₂SO₄ | 5-Nitroquinoline and 8-Nitroquinoline | uop.edu.pk |

| Sulfonation | Fuming H₂SO₄, 220°C | Quinoline-8-sulfonic acid and Quinoline-5-sulfonic acid | uop.edu.pk |

Nucleophilic Displacement of Fluorine Atoms in Polyfluorinated Quinoline Systems

The fluorine atom in fluoroquinolines can be displaced by nucleophiles, particularly when activated by electron-withdrawing groups. smolecule.comresearchgate.net In polyfluorinated quinoline systems, the displacement of fluorine atoms is a common reaction pathway. researchgate.net The reactivity towards nucleophilic substitution is generally higher at positions C2 and C4 of the quinoline ring. imperial.ac.uk However, the fluorine at the C8 position can also undergo nucleophilic substitution, although it may require specific conditions or the presence of activating groups. ossila.com For example, in some 8-fluoroquinoline (B1294397) derivatives, the fluorine atom can be displaced by amines or other nucleophiles. nih.gov The reaction of polyfluorinated quinolines with nucleophiles can sometimes lead to competitive attack at different positions. researchgate.net

Cross-Coupling Reactions for Further Functionalization

The presence of a halogen, such as the fluorine atom in this compound, allows for various cross-coupling reactions to further functionalize the molecule. Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig couplings are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, respectively. smolecule.comsmolecule.commdpi.comsnnu.edu.cn

The Suzuki-Miyaura coupling, for instance, can be used to introduce aryl or alkyl groups by reacting the fluoroquinoline with a boronic acid or ester in the presence of a palladium catalyst and a base. mdpi.comsnnu.edu.cnacs.org Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds, introducing various amine functionalities. mdpi.comsnnu.edu.cnnih.gov These reactions are highly versatile and have been extensively used in the synthesis of complex pharmaceutical compounds. mdpi.com Nickel-catalyzed cross-coupling reactions have also been shown to be effective for the functionalization of fluoroquinolines. researchgate.net

| Reaction Type | Catalyst System | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Palladium catalyst (e.g., XPhos G2), Base | Aryl halide/triflate, Boronic acid/ester | Biaryl compounds | mdpi.com |

| Buchwald-Hartwig | Palladium catalyst (e.g., RuPhos), Base (e.g., LiHMDS) | Aryl halide, Amine | Aryl amines | mdpi.com |

| Nickel-catalyzed | Nickel(II) complex, Ligand (e.g., dppe) | Fluoroquinoline, Grignard reagent | Substituted quinoline | researchgate.net |

Oxidation Reactions of the Methyl Group and Quinoline Ring

The methyl group at the C5 position of this compound can be oxidized to various functional groups. The oxidation of methylquinolines can lead to the corresponding carboxylic acids or aldehydes, depending on the oxidant and reaction conditions. tandfonline.comtandfonline.com For instance, nickel peroxide has been used to oxidize methylquinoline carboxylic acids to quinoline dicarboxylic acids in high yield. tandfonline.com Selenium dioxide is another common reagent for the oxidation of methylquinolines to quinoline aldehydes. tandfonline.com More recently, metal-free oxidation protocols using reagents like hypervalent iodine compounds have been developed for the chemoselective oxidation of methylquinolines to aldehydes. researchgate.netsci-hub.se

The quinoline ring itself can also undergo oxidation. evitachem.com Oxidation of quinoline can afford quinolinic acid (pyridine-2,3-dicarboxylic acid). wikipedia.org In some cases, oxidation can lead to the formation of quinoline N-oxides or quinoline-5,8-diones. evitachem.comrsc.org The specific products obtained depend on the oxidizing agent and the substitution pattern of the quinoline ring. For example, 8-hydroxyquinolines can be oxidized to quinoline-5,8-diones, which are fragments of some antitumor compounds. rsc.org

| Oxidant | Substrate | Major Product | Reference |

|---|---|---|---|

| Nickel Peroxide | 2-(or 3-)methylquinoline-3-(or 2-)carboxylic acid | Quinoline-2,3-dicarboxylic acid | tandfonline.com |

| Selenium Dioxide | 2- and 4-methylquinolines | Quinoline aldehydes | tandfonline.com |

| Hypervalent Iodine(III) Reagents | 4-methylquinolines | Quinoline-4-carbaldehydes | researchgate.net |

| N-hydroxyphthalimide/Co(OAc)₂/Mn(OAc)₂/NO₂ | Methylquinolines | Quinolinecarboxylic acids | rsc.org |

Spectroscopic Characterization and Structural Elucidation of 8 Fluoro 5 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. By analyzing the behavior of atomic nuclei in a magnetic field, it provides information about the chemical environment, connectivity, and spatial relationships of atoms. For 8-Fluoro-5-methylquinoline, a combination of ¹H, ¹⁹F, and ¹³C NMR is required for a complete assignment.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring atoms. The spectrum of this compound is expected to show signals for the five aromatic protons and the three methyl protons. The chemical shifts (δ) are influenced by the electron-donating methyl group and the electron-withdrawing, electronegative fluorine atom. The fluorine atom also introduces characteristic splitting patterns (spin-spin coupling) with nearby protons.

The expected ¹H NMR spectral data are detailed below, based on the analysis of substituent effects in related quinoline (B57606) structures.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~8.9 | Doublet of doublets (dd) | J_H2-H3 ≈ 4.2, J_H2-H4 ≈ 1.7 |

| H-3 | ~7.4 | Doublet of doublets (dd) | J_H3-H4 ≈ 8.4, J_H3-H2 ≈ 4.2 |

| H-4 | ~8.2 | Doublet of doublets (dd) | J_H4-H3 ≈ 8.4, J_H4-H2 ≈ 1.7 |

| H-6 | ~7.6 | Doublet of doublets (dd) | J_H6-H7 ≈ 8.0, J_H6-F8 ≈ 6.0 |

| H-7 | ~7.2 | Triplet of doublets (td) or Multiplet (m) | J_H7-H6 ≈ 8.0, J_H7-F8 ≈ 9.5 |

| CH₃ (at C5) | ~2.6 | Singlet (s) | - |

Note: Predicted values are based on known data for 8-fluoroquinoline (B1294397) and 5-methylquinoline (B1294701). Actual experimental values may vary.

Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR a highly informative technique for fluorinated compounds. It boasts a wide chemical shift range, which makes the signal for the fluorine atom in this compound highly diagnostic.

The spectrum will consist of a single signal corresponding to the fluorine atom at the C-8 position. The multiplicity of this signal will be determined by its coupling to adjacent protons, primarily H-7 (a three-bond coupling, ³J_HF) and H-6 (a four-bond coupling, ⁴J_HF). This typically results in a doublet of doublets or a more complex multiplet.

Predicted ¹⁹F NMR Data for this compound

| Atom Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| F (at C8) | -110 to -130 | Doublet of doublets (dd) | J_F8-H7 ≈ 9.5, J_F8-H6 ≈ 6.0 |

Note: Chemical shifts are referenced to CFCl₃ at 0 ppm. Predicted values are based on typical ranges for fluoroaromatic compounds.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, ten distinct signals are expected, corresponding to the nine carbons of the quinoline ring system and the one methyl carbon. A key feature of the ¹³C NMR spectrum of a fluorinated compound is the presence of carbon-fluorine (C-F) coupling. The carbon directly attached to the fluorine (C-8) will exhibit a large one-bond coupling (¹J_CF), while carbons two (C-7, C-8a), three (C-6), and four bonds away may show smaller, but still observable, couplings.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | C-F Coupling Constant (J_CF, Hz) |

| C-2 | ~150 | - |

| C-3 | ~121 | - |

| C-4 | ~136 | - |

| C-4a | ~129 | Small (⁴J_CF) |

| C-5 | ~132 | Small (⁴J_CF) |

| C-6 | ~127 | ³J_CF ≈ 4 |

| C-7 | ~115 | ²J_CF ≈ 15 |

| C-8 | ~158 | ¹J_CF ≈ 250 |

| C-8a | ~140 | ²J_CF ≈ 12 |

| CH₃ (at C5) | ~18 | - |

Note: Predicted values are based on known data for 8-fluoroquinoline and 5-methylquinoline and established C-F coupling patterns.

While 1D NMR spectra provide foundational data, a comprehensive and unambiguous assignment of all signals requires 2D NMR experiments. These techniques correlate different nuclei through their spin-spin couplings, confirming the molecular structure.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would confirm the connectivity of the protons within the pyridine (B92270) and benzene (B151609) rings by showing cross-peaks between J-coupled protons (e.g., H-2/H-3, H-3/H-4, and H-6/H-7).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons (C-2, C-3, C-4, C-6, C-7, and the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. It is crucial for assigning the quaternary (non-protonated) carbons by observing correlations, for example, from the methyl protons to C-5 and C-4a, or from H-7 to C-5, C-8, and C-8a. Correlations between fluorine and carbon or fluorine and hydrogen can also be observed in specialized HMBC experiments.

By combining the information from these multinuclear and multidimensional NMR experiments, a complete and verified structural assignment of this compound can be achieved.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a new compound. It measures the m/z value with very high precision (typically to four or five decimal places), which allows for the calculation of a unique elemental formula. For this compound, HRMS would be used to verify that the experimentally measured mass corresponds to the theoretical exact mass of the chemical formula C₁₀H₈FN.

Predicted HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₈FN |

| Theoretical Exact Mass ([M]⁺) | 161.0641 u |

| Expected Observation ([M+H]⁺) | 162.0719 u |

Note: The observed mass in an experiment should match the theoretical mass to within a few parts per million (ppm) to confirm the formula.

This precise mass measurement provides definitive proof of the compound's elemental composition, complementing the structural framework established by NMR spectroscopy and completing the comprehensive characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC provides a retention time that is characteristic of the compound under specific chromatographic conditions, and the mass spectrometer provides information about the mass and fragmentation pattern of the molecule.

Key fragmentation pathways for quinoline derivatives typically involve the loss of small neutral molecules or radicals. For this compound, characteristic fragmentation would likely include:

Loss of a hydrogen cyanide (HCN) molecule: A common fragmentation for nitrogen-containing aromatic rings, leading to a fragment ion at m/z 134.

Loss of a methyl radical (•CH₃): Resulting in a fragment ion at m/z 146.

Loss of a fluorine radical (•F): This may also occur, leading to a fragment at m/z 142.

The relative abundances of these and other fragment ions would provide a unique fingerprint for the compound, aiding in its identification.

Table 1: Predicted GC-MS Fragmentation Data for this compound

| m/z (Mass-to-Charge Ratio) | Predicted Fragment | Interpretation |

| 161 | [C₁₀H₈FN]⁺ | Molecular Ion (M⁺) |

| 146 | [C₉H₅FN]⁺ | Loss of a methyl radical (•CH₃) |

| 142 | [C₁₀H₈N]⁺ | Loss of a fluorine radical (•F) |

| 134 | [C₉H₆F]⁺ | Loss of hydrogen cyanide (HCN) |

This table is predictive and based on the fragmentation of analogous compounds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands that confirm the presence of its key structural features.

Drawing parallels with related quinoline derivatives, the following vibrational modes are anticipated researchgate.netresearchgate.net:

C-H Stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The methyl group's C-H stretching will likely appear in the 2850-3000 cm⁻¹ range.

C=C and C=N Stretching: The aromatic quinoline ring will display a series of sharp absorption bands between 1400 cm⁻¹ and 1650 cm⁻¹ due to C=C and C=N bond stretching.

C-F Stretching: A strong absorption band characteristic of the C-F bond is expected in the region of 1000-1300 cm⁻¹. The exact position can be influenced by the aromatic system.

C-H Bending: In-plane and out-of-plane C-H bending vibrations will be present in the fingerprint region (below 1500 cm⁻¹), providing further structural confirmation.

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3000-3100 | Stretching | Aromatic C-H |

| 2850-3000 | Stretching | Methyl C-H |

| 1400-1650 | Stretching | Aromatic C=C and C=N |

| 1000-1300 | Stretching | C-F |

| Below 1500 | Bending | C-H |

This table is predictive and based on the vibrational frequencies of analogous compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like quinoline exhibit characteristic absorption bands in the UV-Vis region due to π → π* and n → π* electronic transitions. The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show multiple absorption bands.

Based on data for 8-methylquinoline (B175542) and other quinoline derivatives, the spectrum would likely feature spectrabase.comresearchgate.net:

π → π Transitions:* These are typically strong absorptions and are expected to appear at shorter wavelengths (higher energy). For the quinoline core, multiple bands arising from these transitions are anticipated.

n → π Transitions:* These transitions, involving the non-bonding electrons of the nitrogen atom, are generally weaker and appear at longer wavelengths (lower energy).

The substitution of the quinoline ring with a fluorine atom and a methyl group will influence the position and intensity of these absorption maxima (λmax). The fluorine atom, being an auxochrome, may cause a slight shift in the absorption bands.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Approximate λmax (nm) | Type of Transition | Chromophore |

| ~230-250 | π → π | Quinoline Ring |

| ~280-320 | π → π | Quinoline Ring |

| ~320-350 | n → π* | Quinoline Ring (Nitrogen lone pair) |

This table is predictive and based on the electronic transitions of analogous compounds.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide unambiguous proof of the structure of this compound, including bond lengths, bond angles, and intermolecular interactions in the solid state.

To date, a crystal structure for this compound has not been reported in the Cambridge Structural Database. However, analysis of crystal structures of related quinoline derivatives reveals that the quinoline ring system is generally planar. researchgate.netacs.org The fluorine and methyl substituents would lie in or very close to this plane. The crystal packing would likely be influenced by weak intermolecular interactions such as C-H···N and C-H···F hydrogen bonds, as well as π-π stacking interactions between the aromatic rings of adjacent molecules. A successful crystallographic analysis would yield precise lattice parameters (a, b, c, α, β, γ) and the space group of the crystal.

Computational Investigations of 8 Fluoro 5 Methylquinoline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of many-body systems like molecules. It is a cornerstone for predicting a wide range of molecular characteristics, from orbital energies to spectroscopic signatures. For quinoline (B57606) derivatives, DFT calculations are frequently employed to understand how substituents influence their chemical behavior. rsc.orgnih.gov

Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and chemical reactivity. tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons (ionization potential), while the LUMO energy relates to its ability to accept electrons (electron affinity). tandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical hardness; a larger gap implies higher stability and lower reactivity. researchgate.net

DFT calculations are used to compute the energies and visualize the spatial distribution of these orbitals. For 8-Fluoro-5-methylquinoline, the HOMO is expected to be localized primarily on the quinoline ring system, while the LUMO would also be distributed across the aromatic structure. The presence of the electron-withdrawing fluorine atom and the electron-donating methyl group would modulate the energy levels of these orbitals. Theoretical analyses of similar quinoline derivatives have determined HOMO-LUMO energy gaps of approximately 4.78 eV. tandfonline.com

Table 1: Representative Frontier Molecular Orbital Data for a Substituted Quinoline System This table presents hypothetical data for this compound based on values obtained for analogous compounds in the literature.

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | -6.52 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.74 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.78 | Indicates chemical stability and reactivity |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution on a molecule's surface. mdpi.com It helps in identifying the regions that are rich or deficient in electrons, thereby predicting sites for electrophilic and nucleophilic attack. tandfonline.com The MEP map is color-coded, with red indicating regions of most negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue representing the most positive potential (electron-poor, prone to nucleophilic attack). tandfonline.com Green and yellow areas denote regions of intermediate or neutral potential. tandfonline.com

For this compound, an MEP map would likely show a region of negative potential (red) around the electronegative nitrogen atom of the quinoline ring and the fluorine atom at the C8 position. These sites represent the primary centers for nucleophilic character. Conversely, the hydrogen atoms of the aromatic ring and the methyl group would exhibit positive potential (blue), indicating their electrophilic nature. Such maps are crucial for understanding intermolecular interactions, including hydrogen bonding and reactivity patterns. rsc.org

Theoretical vibrational analysis via DFT allows for the prediction of infrared (IR) and Raman spectra. researchgate.net By calculating the vibrational frequencies of a molecule in its optimized geometry, a theoretical spectrum can be generated. This simulated spectrum can be compared with experimental Fourier-Transform Infrared (FT-IR) spectra. rsc.org A good correlation between the calculated and experimental wavenumbers helps to confirm the molecular structure and aids in the precise assignment of vibrational modes to specific bonds and functional groups. researchgate.net

For this compound, DFT calculations would predict characteristic vibrational frequencies for the quinoline core, such as C=C and C=N stretching vibrations, as well as in-plane and out-of-plane C-H bending modes. The calculations would also identify specific frequencies corresponding to the C-F and C-CH₃ stretching and bending vibrations, confirming the presence and position of the fluoro and methyl substituents.

Table 2: Representative Correlation of Calculated and Experimental Vibrational Frequencies This table presents hypothetical data for key functional groups of this compound based on typical vibrational ranges.

| Vibrational Mode | Hypothetical Calculated Wavenumber (cm-1) | Expected Experimental Wavenumber (cm-1) | Assignment |

|---|---|---|---|

| ν(C-H) aromatic | 3080 | 3075 | Aromatic C-H stretching |

| ν(C-H) methyl | 2960 | 2955 | Methyl C-H stretching |

| ν(C=N) | 1615 | 1610 | Quinoline ring C=N stretching |

| ν(C=C) | 1580 | 1575 | Aromatic C=C stretching |

| ν(C-F) | 1250 | 1245 | C-F stretching |

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are used to predict the NLO properties of molecules, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β₀). rsc.orgresearchgate.net These parameters quantify how a molecule's charge distribution responds to an external electric field. Molecules with large hyperpolarizability values are considered promising candidates for NLO applications. researchgate.net

The NLO properties of quinoline derivatives are highly dependent on their substitution pattern. tandfonline.com For this compound, DFT calculations can predict its dipole moment and hyperpolarizability. The introduction of donor and acceptor groups can significantly enhance NLO response. Theoretical studies on similar molecules have shown that while the dipole moment might be comparable to or slightly less than that of urea (B33335) (a standard reference material), the polarizability and hyperpolarizability can be significantly higher, suggesting potential for NLO activity. tandfonline.com

Table 3: Predicted Non-Linear Optical (NLO) Properties This table presents hypothetical NLO data for this compound based on findings for related compounds.

| Property | Predicted Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 4.5 | Debye |

| Mean Polarizability (α) | 15.5 x 10-24 | esu |

| First Hyperpolarizability (β₀) | 8.0 x 10-30 | esu |

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. nih.govmdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-target interactions. The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function, which often estimates the free energy of binding. mdpi.com

Quinoline derivatives are known to target various enzymes crucial for pathogen survival or disease progression. nih.gov For this compound, docking studies could be performed against targets like bacterial DNA gyrase or ATP synthase, which are known targets for other quinoline-based antimicrobials. nih.gov Such studies would reveal the binding mode, predict the binding energy, and identify key amino acid residues in the active site that interact with the ligand through hydrogen bonds, hydrophobic interactions, or pi-stacking. These insights are invaluable for the rational design of more potent and selective inhibitors.

Table 4: Representative Molecular Docking Results This table shows hypothetical docking results of this compound with a bacterial protein target.

| Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|

| Staphylococcus aureus DNA Gyrase (2XCT) | -8.5 | Arg84 | Hydrophobic Interaction |

| Val96 | Hydrophobic Interaction | ||

| Asp81 | Hydrogen Bond with quinoline N |

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. bohrium.com MD simulations calculate the trajectory of atoms and molecules over time by solving Newton's equations of motion, providing insights into the conformational stability of the complex and the dynamics of the binding process. nih.govbohrium.com

Following the docking of this compound into a target's active site, MD simulations can be run to assess the stability of the predicted binding pose. nih.gov By analyzing parameters such as the Root Mean Square Deviation (RMSD) of the protein and ligand over the simulation time, researchers can determine if the complex remains stable. Further analysis of the Root Mean Square Fluctuation (RMSF) can highlight flexible regions of the protein upon ligand binding. These simulations are crucial for validating docking results and understanding the dynamic nature of the ligand-receptor interactions, which is essential for predicting a compound's true biological activity. bohrium.com

Structure-Based Computational Design of this compound Derivatives

The rational design of novel therapeutic agents frequently employs structure-based computational methods to predict and analyze the interactions between a small molecule and its biological target. For derivatives of this compound, computational approaches such as molecular docking, Density Functional Theory (DFT), and molecular dynamics (MD) simulations are instrumental in elucidating structure-activity relationships (SAR) and optimizing lead compounds. These techniques allow for the in silico evaluation of binding affinities, interaction modes, and physicochemical properties before undertaking synthetic efforts, thereby streamlining the drug discovery process.

Molecular Docking and Interaction Analysis

Molecular docking is a primary tool in structure-based design, used to predict the preferred orientation of a ligand when bound to a target protein. For quinoline derivatives, this method has been successfully applied to design inhibitors for various biological targets, including bacterial enzymes, viruses, and cancer-related proteins.

Research on fluoroquinoline analogs has demonstrated their potential as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication. researchgate.netnih.gov In silico molecular docking studies using tools like AutoDock Vina have been performed against the E. coli DNA gyrase B subunit (PDB ID: 4F86) to evaluate the binding affinities of newly synthesized compounds. researchgate.net These studies reveal that the binding energy and interaction profile are highly dependent on the nature and position of substituents on the quinoline core. For instance, the fluorine atom, a key feature of the this compound scaffold, can participate in crucial hydrophobic interactions with amino acid residues like Val96 and Arg84 in the active site of Staphylococcus aureus DNA gyrase (PDB: 2XCT).

Similarly, computational investigations into quinoline derivatives as inhibitors of HIV non-nucleoside reverse transcriptase (NNRTIs) have shown promising results. nih.gov Docking studies indicated that certain quinoline derivatives can achieve better docking scores than standard drugs like rilpivirine (B1684574) and elvitegravir. nih.gov The analysis of binding modes revealed that these compounds fit within the allosteric site of the reverse transcriptase, forming hydrophobic interactions with residues such as TRP229 and hydrogen bonds with key amino acids like LYS 101. nih.gov

Quantum Chemical Calculations and Molecular Dynamics

In addition to docking, quantum chemical methods like DFT are used to understand the electronic properties of the quinoline derivatives. bohrium.comuantwerpen.be Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, as well as the HOMO-LUMO gap, provide insights into the molecule's reactivity, stability, and charge transfer capabilities. bohrium.comuantwerpen.be These electronic parameters are critical for predicting how a derivative of this compound might interact with its biological target at a subatomic level.

Molecular dynamics (MD) simulations further complement these static docking studies by providing a dynamic view of the ligand-protein complex over time. researchgate.netresearchgate.net MD simulations can assess the stability of the predicted binding pose and the flexibility of the protein's active site, offering a more realistic representation of the biological environment. researchgate.net

Research Findings from Computational Studies

Detailed computational studies have yielded specific insights into the design of potent quinoline-based inhibitors. By systematically modifying the quinoline scaffold and evaluating the resulting derivatives computationally, researchers can identify key structural motifs that enhance binding affinity and selectivity.

The following table summarizes findings from molecular docking studies on various quinoline derivatives, illustrating the data used to guide the design of new compounds.

| Compound Series | Target Protein | Key Findings & Interactions | Binding Affinity / Docking Score | Reference |

| Fluoroquinoline Analogs | E. coli DNA Gyrase B | Compounds showed comparable binding affinities to the standard drug ciprofloxacin. | -6.1 to -7.2 kcal/mol | researchgate.netnih.gov |

| Quinoline-Pyrimidine Hybrids | HIV Reverse Transcriptase | Derivatives exhibited better docking scores than standard drugs. Interactions included H-bonds with LYS 101 and hydrophobic interactions with TRP229. | -9.96 to -10.67 | nih.gov |

| Quinoline Derivatives | Tubulin (Colchicine Binding Site) | Compound 4c interacted effectively with crucial amino acids in the active site, inhibiting tubulin polymerization. | IC₅₀ = 17 ± 0.3 μM | rsc.org |

| Chloroquinoline Hybrids | P. falciparum Glutathione Reductase | Hybrids with a 7-chloroquinoline (B30040) moiety displayed potent antimalarial activity. | IC₅₀ = 138 to 567 nM | researchgate.net |

| Phenylhydrazono Phenoxyquinolones | α-Amylase (PDB: 6OCN) | Docking studies identified a hit compound with high negative binding affinity, and MD simulations confirmed stable binding. | Not specified | acs.orgresearchgate.net |

These computational investigations underscore the power of structure-based design in optimizing the this compound scaffold. By leveraging in silico tools, researchers can rationally design derivatives with improved potency and selectivity for a wide range of biological targets.

Exploration of Biological Activities and Structure Activity Relationships of 8 Fluoro 5 Methylquinoline Analogues

Mechanistic Studies on Antimicrobial Activity

The antimicrobial properties of quinoline (B57606) derivatives, particularly the fluoroquinolones, are well-documented. Their primary mechanism of action involves the inhibition of key bacterial enzymes responsible for DNA replication and maintenance.

Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are crucial for managing DNA topology during replication, transcription, and repair. DNA gyrase introduces negative supercoils into bacterial DNA, while topoisomerase IV is primarily involved in the decatenation of daughter chromosomes following replication. nih.gov

The general mechanism involves the stabilization of a ternary complex between the enzyme, the DNA, and the fluoroquinolone molecule. This stabilization prevents the re-ligation of the DNA strands that are transiently cleaved by the enzymes, leading to an accumulation of double-strand breaks and ultimately, cell death. nih.gov The presence of a fluorine atom at the C-6 position and a piperazine (B1678402) ring at the C-7 position in many fluoroquinolones are known to be critical for this potent activity. While specific studies on 8-fluoro-5-methylquinoline are limited, the presence of the fluoro-substituent suggests potential for interaction with these bacterial enzymes.

Table 1: General Activity of Fluoroquinolones on Bacterial Topoisomerases

| Compound Class | Primary Target in Gram-Negative Bacteria | Primary Target in Gram-Positive Bacteria | Mechanism of Action |

|---|

Interference with Bacterial Cell Wall and Protein Synthesis Pathways

While the primary antimicrobial mechanism of quinolones is the inhibition of DNA synthesis, some derivatives have been reported to exhibit secondary mechanisms of action. These can include interference with bacterial cell wall integrity and protein synthesis. However, these are generally considered less significant compared to their effects on DNA gyrase and topoisomerase IV. For the broader class of quinoline-based compounds, a diverse range of antimicrobial activities has been observed, including the potential to disrupt other essential bacterial functions. Research into novel quinoline derivatives continues to explore these alternative mechanisms to combat the rise of antibiotic resistance.

Investigations into Anticancer Potential and Selective Toxicity

The quinoline scaffold is a key feature in a number of anticancer agents. rsc.orgresearchgate.net Derivatives of quinoline have been shown to exhibit cytotoxicity against various cancer cell lines through multiple mechanisms. These include the inhibition of protein kinases, disruption of tubulin polymerization, and induction of apoptosis. rsc.org

The selective toxicity of certain quinoline derivatives towards cancer cells over normal cells is a critical area of research. For instance, some 2-arylquinoline derivatives have displayed compelling selective anticancer properties. rsc.org Studies on 8-hydroxyquinoline (B1678124) derivatives have also highlighted their potential as anticancer agents, with their activity often linked to their ability to chelate metal ions. nih.govnih.govresearchgate.net The introduction of fluorine atoms into the quinoline ring can enhance metabolic stability and potency, potentially leading to improved anticancer activity. While direct evidence for this compound is scarce, its structural similarity to other biologically active quinolines suggests that it warrants investigation for its anticancer potential.

Table 2: Anticancer Mechanisms of Action for Various Quinoline Derivatives

| Quinoline Derivative Type | Mechanism of Action | Example Cancer Cell Lines |

|---|---|---|

| 2-Arylquinolines | Selective cytotoxicity | HeLa, PC3 |

| 8-Hydroxyquinolines | Metal chelation, induction of apoptosis | Melanoma, Lung Cancer |

Research on Antimalarial Efficacy of Quinoline Scaffolds

The quinoline core is historically significant in the fight against malaria, with quinine (B1679958) being one of the earliest and most well-known antimalarial drugs. mdpi.com Synthetic quinoline derivatives, such as chloroquine (B1663885) and mefloquine, have been mainstays in malaria treatment for decades. rsc.org The mechanism of action for many quinoline-based antimalarials is believed to involve the inhibition of hemozoin biocrystallization in the malaria parasite, leading to a toxic buildup of free heme.

Research into novel quinoline analogues continues to be a promising avenue for the development of new antimalarial drugs, particularly in light of widespread drug resistance. rsc.orgnih.govresearchgate.netacs.org Modifications at various positions of the quinoline ring, including the introduction of fluorine and other functional groups, are being explored to enhance efficacy against resistant strains of Plasmodium falciparum. The 8-aminoquinoline (B160924) class, for example, is known for its activity against the liver stages of the parasite. nih.gov

Enzyme Inhibition Studies (e.g., Proteasome Subunit Rpn11, α-Amylase)

Beyond their well-established roles as antimicrobial and antimalarial agents, quinoline derivatives have been investigated as inhibitors of various other enzymes. For example, certain quinoline derivatives have been identified as inhibitors of the 20S proteasome, a key target in cancer therapy. Some substituted quinolines have shown mixed-type inhibition of the proteasome's chymotrypsin-like activity.

The versatility of the quinoline scaffold allows for its adaptation to target a wide range of enzyme active sites. The specific substitutions on the quinoline ring play a crucial role in determining the target enzyme and the potency of inhibition.

Structure-Activity Relationship (SAR) Analyses in Fluorinated Methylquinolines

The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the ring system. Structure-activity relationship (SAR) studies are therefore crucial for the rational design of new therapeutic agents.

For antimicrobial quinolones, the presence of a fluorine atom at the 6-position is generally associated with enhanced antibacterial activity. nih.gov The substitution at the 1-position is also vital for antibacterial efficacy. nih.gov In the context of anticancer activity, the lipophilicity and electronic properties of the substituents can significantly influence cytotoxicity and selectivity. For instance, in a series of 2-arylquinolines, more lipophilic compounds showed better activity against certain cancer cell lines. rsc.org

Regarding antimalarial 8-aminoquinolines, analogues with electron-donating groups have shown better activity than those with electron-withdrawing substituents. nih.govacs.org The presence of a methyl group at the 5-position and a fluorine atom at the 8-position in this compound would be expected to modulate its electronic and steric properties, thereby influencing its interaction with biological targets. The electron-withdrawing nature of the fluorine atom at the 8-position could impact the basicity of the quinoline nitrogen, which is often important for antimalarial activity. The methyl group at the 5-position could provide steric bulk and influence the compound's lipophilicity. Further empirical studies are necessary to elucidate the specific SAR for this class of compounds.

Table 3: General Structure-Activity Relationships for Quinolines

| Biological Activity | Favorable Substitutions |

|---|---|

| Antimicrobial | Fluorine at C-6, Piperazine at C-7, Specific N-1 substituents |

| Anticancer | Lipophilic groups, Metal-chelating moieties (e.g., 8-hydroxy) |

Impact of Halogen Position and Type on Biological Activity

The biological activity of quinoline derivatives can be significantly influenced by the position and nature of halogen substituents on the aromatic ring. Research into the structure-activity relationships (SAR) of these compounds has revealed that both the location and the type of halogen (e.g., fluorine, chlorine, bromine, iodine) can modulate their therapeutic and toxicological profiles.

Further investigations into anticancer properties have highlighted the critical role of halogen placement. For example, while 6,8-dibromoquinoline (B11842131) showed no inhibitory activity against several cancer cell lines, the introduction of bromine atoms at the C-5 and C-7 positions significantly enhanced inhibitory effects nih.gov. This underscores that the C-6 and C-8 positions in the aromatic quinoline ring may have a more limited contribution to this specific type of bioactivity compared to the C-5 and C-7 positions nih.gov. In another study involving 2-amino-4-aryl-4-pyrano[3,2-h]quinolone-3-carbonitrile derivatives, structure-activity relationship results indicated that 6-chloroanalogues were the most potent against various cancer cell lines, including MCF-7, HCT 116, HepG-2, and A549 mdpi.com.

The type of halogen also matters. Studies varying the halide from chloro to bromo to iodo have demonstrated measurable effects on the electronic environment of the quinoline ring system acs.org. This alteration in electronic properties can affect ligand exchange reactions and interactions with biomolecules, which are crucial for the mechanism of action of metallodrugs acs.org.

Table 1: Impact of Halogen Substitution on Quinoline Activity

| Quinoline Derivative Class | Halogen Position(s) | Halogen Type(s) | Observed Impact on Biological Activity |

| Organoruthenium 8-Hydroxyquinolines | 5 and 7 | Cl, Br, I | Minor impact on overall cytotoxic activity, but influences physicochemical properties acs.org. |

| Brominated Quinolines | 6 and 8 | Br | No inhibitory activity against C6, HT29, and HeLa cancer cells nih.gov. |

| Brominated Quinolines | 5 and 7 | Br | Significantly enhanced inhibitory activity compared to unsubstituted precursors nih.gov. |

| 2-Amino-4-pyrano[3,2-h]quinolones | 6 | Cl | Most potent anticancer activity against MCF-7, HCT 116, HepG-2, and A549 cell lines mdpi.com. |

Role of Methyl Group and Other Substituents on Activity Profile

The position of a methyl group on the quinoline scaffold is a critical determinant of biological activity. Comparative studies have consistently shown that the location of this substituent can dramatically alter the efficacy of the compound. For instance, research on anticancer properties has revealed that compounds with a methyl group at the C-5 position of the quinoline ring exhibit more potent activity against cancer cells than their C-6 substituted counterparts biointerfaceresearch.com. This highlights a clear structure-activity relationship where the C-5 position appears to be more favorable for cytotoxic activity biointerfaceresearch.com.

The influence of the methyl group's position extends to the metabolic stability and biotransformation of quinoline derivatives. Studies on the microbial degradation of methylated quinolines found that the position of the methyl group could sterically inhibit or completely block microbial attack researchgate.net. Specifically, a methyl group at or near the 2-position was observed to block the initial hydroxylation step, a key process in their degradation researchgate.net. This demonstrates that the methyl group's placement can protect the molecule from metabolic breakdown, potentially influencing its bioavailability and duration of action in a biological system researchgate.net.

Table 2: Influence of Methyl and Other Substituents on Quinoline Activity

| Base Quinoline Structure | Substituent(s) | Position(s) | Observed Impact on Biological Activity |

| Methylquinoline | Methyl | C-5 | More potent anticancer activity compared to C-6 substitution biointerfaceresearch.com. |

| Methylquinoline | Methyl | C-6 | Less potent anticancer activity compared to C-5 substitution biointerfaceresearch.com. |

| Methylquinoline | Methyl | 2 | Blocks microbial degradation pathways researchgate.net. |

| 6,8-Dibromoquinoline | Nitro | C-5 | Confers potent anticancer activity to an otherwise inactive molecule nih.gov. |

| 7-Methylquinoline | Nitro, Aldehyde | 8 (Nitro), 7 (Aldehyde) | Highest cytotoxicity against Caco-2 cells in its series brieflands.com. |

| Quinolone | Methyl | 6 | Plays a role in primary anti-HIV properties noveltyjournals.com. |

Investigation of Structural Features Influencing Genotoxic Responses in Quinoline Derivatives

The genotoxicity of quinoline and its derivatives is not an intrinsic property of the core structure alone but is significantly modulated by the nature and position of various substituents nih.gov. Whether a specific quinoline compound exhibits mutagenic activity is dependent on its chemical structure, which dictates its metabolic fate and ability to interact with DNA nih.govepa.gov.

A critical structural feature for the genotoxicity of the parent quinoline compound is its susceptibility to metabolic activation. For quinoline to express mutagenicity, it must be converted by cytochrome P450 enzymes into a reactive metabolite epa.gov. This active metabolite is believed to be an epoxide that forms on the pyridine (B92270) portion of the quinoline molecule epa.gov. This bioactivation is a key step, transforming the relatively inert parent compound into a species capable of causing genetic damage, such as chromosome aberrations and sister chromatid exchanges in liver cells epa.gov.

Subsequent research on various quinoline derivatives has confirmed that the presence and type of different functional groups can either enhance or diminish this genotoxic potential. Studies using the Rec-assay and Salmonella-microsome tests have shown that several substituted quinoline derivatives are genotoxic nih.gov. The structure-activity relationship analyses from these studies indicate that the mutagenic activity is directly influenced by the nature of the substituents on the quinoline ring nih.gov. This suggests that different functional groups can affect the rate of metabolic activation, the stability of the reactive epoxide intermediate, or the molecule's ability to intercalate with or covalently bind to DNA, thereby altering its genotoxic response.

Advanced Applications of 8 Fluoro 5 Methylquinoline and Its Derivatives

Building Block in Complex Organic Synthesis

8-Fluoro-5-methylquinoline serves as a valuable building block in the intricate field of organic synthesis. mdpi.comcymitquimica.com Its substituted quinoline (B57606) structure is a key component in the creation of more complex molecules. mdpi.comcymitquimica.com The presence of the fluorine atom and the methyl group on the quinoline ring provides specific reactive sites that can be targeted for further chemical modifications. This allows for the construction of diverse molecular architectures.

The synthetic utility of the quinoline scaffold, in general, is well-established, with numerous methods developed for its initial synthesis and subsequent functionalization. mdpi.comnumberanalytics.com For instance, the Skraup synthesis and the Doebner-von Miller synthesis are classic methods for creating the quinoline core, which can then be modified to produce derivatives like this compound. numberanalytics.com The reactivity of the quinoline system allows for a variety of chemical transformations, including electrophilic and nucleophilic substitution reactions. doi.org This versatility makes quinoline derivatives, including this compound, sought-after starting materials in the synthesis of complex organic compounds for various applications. ijppronline.com

Derivatives of this compound, such as those with additional functional groups, are also important intermediates. For example, this compound-2-carboxylic acid is a derivative that can be used in further synthetic steps. ambeed.com The strategic placement of the fluoro and methyl groups on the quinoline ring influences the electronic properties and reactivity of the molecule, guiding the regioselectivity of subsequent reactions. This controlled reactivity is crucial for the efficient synthesis of complex target molecules.

Role in Materials Science

The unique photophysical and electronic properties of the quinoline scaffold make this compound and its derivatives promising candidates for various applications in materials science. mdpi.comijppronline.comecorfan.org

Development of Dyes and Pigments

Quinoline derivatives are known for their use in the development of dyes and pigments. numberanalytics.comecorfan.org The conjugated system of the quinoline ring is a key feature of many chromophores. By introducing different substituents onto the quinoline core, the electronic and, consequently, the color properties of the resulting molecules can be fine-tuned.

The synthesis of azo dyes based on 8-hydroxy-2-methylquinoline has been reported, and these dyes have been successfully used to color polyester (B1180765) fabrics. researchgate.net The introduction of substituents allows for the modification of the dye's absorption spectrum and lightfastness properties. researchgate.net While specific research on this compound in this context is not detailed, the general principles of dye design based on the quinoline scaffold suggest its potential in this area.

Applications in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs)

The electronic properties of quinoline derivatives make them suitable for use in organic electronic devices. Specifically, they have been investigated for their potential in Organic Light-Emitting Diodes (OLEDs) and Dye-Sensitized Solar Cells (DSSCs). ossila.com

In the context of OLEDs, metal complexes of 8-hydroxyquinoline (B1678124) derivatives are well-known for their luminescent properties. researchgate.net The introduction of substituents, such as methyl groups, can influence the emission wavelength of these complexes. researchgate.net For example, a red shift in the fluorescence emission has been observed for aluminum and zinc complexes of 8-hydroxyquinoline when a methyl group is present at the C-5 position. researchgate.net

In DSSCs, quinoline-based dyes can act as sensitizers, absorbing light and injecting electrons into a semiconductor material. ossila.comresearchgate.net The efficiency of these cells can be influenced by the structure of the dye and the composition of the electrolyte. ossila.com Although direct applications of this compound in commercial OLEDs or DSSCs are not documented, the foundational research into quinoline derivatives highlights the potential of this class of compounds. ossila.comresearchgate.net

Potential in Fluorescent Bioimaging Probes

Quinoline derivatives are also being explored for their use as fluorescent probes in bioimaging. ossila.com The intrinsic fluorescence of some quinoline compounds can be modulated by their environment or by binding to specific analytes, making them useful for sensing and imaging applications.

For instance, 8-amidoquinoline derivatives have been developed as fluorescent probes for the detection of zinc ions. nih.gov The fluorescence of these probes can be quenched or enhanced upon binding to the target ion. nih.gov The quenching of the fluorescence of 8-methylquinoline (B175542) by halide ions has also been studied, suggesting its potential as an optical sensor. researchgate.net These examples demonstrate the utility of the quinoline scaffold in the design of fluorescent probes, a field where this compound derivatives could also find applications.

Quinoline as a Privileged Scaffold in Medicinal Chemistry Research

The quinoline ring system is considered a "privileged scaffold" in medicinal chemistry. doi.orgorientjchem.orgnih.govbohrium.comfrontiersin.org This term refers to a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target by judicious structural modifications. The versatility of the quinoline core allows for the synthesis of a wide array of derivatives with diverse biological activities. doi.orgorientjchem.org

The ability to modify the quinoline nucleus with various substituents is a key reason for its privileged status. orientjchem.org This allows researchers to create new therapeutic agents with improved pharmacological properties. orientjchem.org Numerous quinoline-based drugs have been developed, and many more are in preclinical and clinical studies. doi.orgnih.gov

Table of Quinoline-Based Drug Candidates in Clinical Trials:

| Drug | Therapeutic Area | Mechanism of Action |

| Ferroquine | Antimalarial | --- |

| Dactolisib | Antitumor | --- |

| Pelitinib | EGFR TK inhibitor | --- |

This table is for illustrative purposes and is based on general information about quinoline derivatives in clinical trials. nih.gov

The broad spectrum of biological activities associated with quinoline derivatives includes antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral effects. orientjchem.orgnih.gov This wide range of applications underscores the importance of the quinoline scaffold in drug discovery and development. doi.orgbohrium.com

Future Research Directions and Translational Perspectives for 8 Fluoro 5 Methylquinoline

The strategic incorporation of fluorine atoms into quinoline (B57606) scaffolds has consistently yielded compounds with significant potential in medicinal chemistry and materials science. 8-Fluoro-5-methylquinoline, as a key structural motif, stands at the forefront of this research. The future development of this compound and its derivatives hinges on a multi-pronged approach, encompassing innovative synthetic strategies, in-depth analytical characterization, rational design of new analogues, exploration of novel biological applications, and integration into broader research platforms. This forward-looking perspective is essential to unlock the full therapeutic and technological potential of this promising heterocyclic compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.